molecular formula C5H8O2 B1431856 1-(Oxetan-3-yl)ethan-1-one CAS No. 1507872-90-3

1-(Oxetan-3-yl)ethan-1-one

Cat. No.: B1431856
CAS No.: 1507872-90-3
M. Wt: 100.12 g/mol
InChI Key: HQHMVIUGJYTFRA-UHFFFAOYSA-N
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Description

Historical Context of Four-Membered Cyclic Ethers in Chemical Research

The study of four-membered cyclic ethers, or oxetanes, dates back to the 19th century. However, for a long period, their synthesis and manipulation posed significant challenges to chemists due to the inherent ring strain of the four-membered ring. beilstein-journals.orgacs.org This strain, estimated to be around 25.5 kcal/mol, is a consequence of the deviation of bond angles from the ideal tetrahedral geometry. beilstein-journals.org Early research often focused on understanding the fundamental properties and reactivity of the parent oxetane (B1205548), with limited exploration of more complex derivatives. The development of more sophisticated synthetic methods in recent decades has been instrumental in unlocking the potential of this class of compounds. acs.org

Rationale for Academic Research on Oxetane Derivatives, including 1-(Oxetan-3-yl)ethan-1-one

The interest in oxetane derivatives, such as this compound, stems from several key factors. In medicinal chemistry, the oxetane motif is increasingly utilized as a bioisosteric replacement for commonly found functional groups like gem-dimethyl or carbonyl groups. beilstein-journals.orgacs.org This substitution can lead to improvements in crucial physicochemical properties of drug candidates, including increased aqueous solubility, enhanced metabolic stability, and reduced lipophilicity. acs.org The rigid, three-dimensional structure of the oxetane ring can also enforce specific conformations, which is advantageous for optimizing interactions with biological targets. The presence of the acetyl group in this compound provides a reactive handle for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules.

Overview of the Unique Reactivity Landscape of Oxetanes and their Derivatives

The reactivity of oxetanes is dominated by ring-opening reactions, driven by the release of the inherent ring strain. beilstein-journals.org These reactions can be initiated by a variety of reagents, including acids, bases, and nucleophiles. Acid-catalyzed ring-opening, for instance, typically proceeds via protonation of the oxygen atom followed by nucleophilic attack on one of the adjacent carbon atoms. The regioselectivity of this attack can be influenced by the substitution pattern on the oxetane ring. The carbonyl group in this compound can also influence the reactivity of the oxetane ring and can itself participate in a wide range of chemical transformations.

Interdisciplinary Relevance: Bridging Synthetic Chemistry and Bioactive Molecule Design

The study of oxetanes and their derivatives exemplifies the powerful synergy between synthetic chemistry and the design of bioactive molecules. Synthetic chemists are continuously developing new and efficient methods for the construction and functionalization of the oxetane ring. acs.orgorganic-chemistry.org This, in turn, provides medicinal chemists and chemical biologists with a diverse toolkit of oxetane-containing building blocks to incorporate into new drug candidates and molecular probes. The unique properties conferred by the oxetane moiety have led to its inclusion in a growing number of biologically active compounds, highlighting its importance in the ongoing quest for new and improved therapeutics. acs.orgsmolecule.com

Chemical Compound Data

Compound Name
This compound
Oxetane
1-(Oxetan-3-yl)ethan-1-ol
1-[1-(oxetan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one
1-(Oxetan-3-yl)-1H-1,2,4-triazol-3-amine
1-(3-(Hydroxymethyl)oxetan-3-yl)ethan-1-one
Oxetan-3-one
1-(Oxetan-3-yl)piperazine
2-(Oxetan-3-yl)ethanol
2-bromo-1-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)ethan-1-one
2-oxo-2-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)ethyl 2-(3-(((benzyloxy)carbonyl)amino)oxetan-3-yl)acetate
Imidazolyl oxetanyl carbamate
3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-amine
3-aryloxetan-3-ols
1,4-Dioxanes

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C5H8O2 nih.gov
Molecular Weight 100.12 g/mol nih.govsigmaaldrich.com
IUPAC Name 1-(oxetan-3-yl)ethanone nih.gov
CAS Number 1507872-90-3 nih.gov
Physical Form Liquid sigmaaldrich.com
XLogP3 -0.5 nih.gov
Hydrogen Bond Donor Count 0 nih.gov
Hydrogen Bond Acceptor Count 2 nih.gov
Rotatable Bond Count 1 nih.gov
Exact Mass 100.052429494 Da nih.gov
Monoisotopic Mass 100.052429494 Da nih.gov
Topological Polar Surface Area 26.3 Ų nih.gov
Heavy Atom Count 7 nih.gov
Complexity 84.1 nih.gov
InChI Key HQHMVIUGJYTFRA-UHFFFAOYSA-N sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(oxetan-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-4(6)5-2-7-3-5/h5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHMVIUGJYTFRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1COC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Reactivity Patterns and Mechanistic Pathways of 1 Oxetan 3 Yl Ethan 1 One

Ring Strain and its Influence on Oxetane (B1205548) Reactivity

The reactivity of the oxetane ring in 1-(Oxetan-3-yl)ethan-1-one is fundamentally governed by its inherent ring strain. Oxetanes, as four-membered cyclic ethers, possess a significant amount of strain energy, estimated to be around 25.5 kcal/mol. beilstein-journals.orgnih.gov This value is substantially higher than that of its five-membered analog, tetrahydrofuran (B95107) (5.6 kcal/mol), and is comparable to the highly reactive three-membered oxiranes (27.3 kcal/mol). beilstein-journals.orgnih.gov

This strain arises from the deviation of the endocyclic bond angles from the ideal tetrahedral angle of 109.5°. beilstein-journals.orgnih.gov The constrained geometry of the ring serves as a potent driving force for reactions that lead to ring cleavage, as this relieves the inherent strain. beilstein-journals.orgnih.govacs.orgillinois.edu Consequently, the oxetane moiety is susceptible to a variety of ring-opening reactions that are not typically observed in larger, less strained cyclic ethers like tetrahydrofuran. beilstein-journals.orgyoutube.com

Despite the high ring strain, oxetanes are generally less reactive than oxiranes. rsc.org The activation energy required to open the four-membered ring is higher, meaning that reactions often necessitate activation by a Lewis or Brønsted acid to proceed efficiently. beilstein-journals.orgrsc.orgresearchgate.net The substitution pattern on the oxetane ring also plays a crucial role in its stability; for instance, 3,3-disubstituted oxetanes exhibit increased stability due to steric hindrance that blocks the trajectory of incoming nucleophiles. nih.gov

Cyclic EtherRing SizeStrain Energy (kcal/mol)General Reactivity
Oxirane327.3High
Oxetane 4 25.5 Moderate
Tetrahydrofuran55.6Low
Data sourced from multiple chemical literature reviews. beilstein-journals.orgnih.gov

Nucleophilic Ring-Opening Reactions of the Oxetane Moiety

The strain within the oxetane ring makes it a prime target for nucleophilic attack, leading to ring-opening products. These reactions are of significant synthetic utility, providing access to 1,3-difunctionalized linear chains. The regioselectivity of the nucleophilic attack is a key consideration and is dictated by both steric and electronic factors, as well as the reaction conditions. magtech.com.cn

Under acidic conditions, the reactivity of the oxetane ring is significantly enhanced. Brønsted or Lewis acids activate the ring by protonating or coordinating to the ether oxygen. beilstein-journals.orgrsc.orgresearchgate.net This activation polarizes the C-O bonds and makes the ring carbons more electrophilic and susceptible to attack by even weak nucleophiles. researchgate.netmagtech.com.cn

The mechanism of acid-catalyzed ring-opening can exhibit characteristics of both SN1 and SN2 pathways. The reaction pathway involves:

Activation: The oxetane oxygen is protonated by a Brønsted acid or coordinates to a Lewis acid.

Nucleophilic Attack: The nucleophile attacks one of the carbon atoms adjacent to the oxygen. In the case of unsymmetrical oxetanes, the attack generally occurs at the more substituted carbon atom. This regioselectivity is attributed to the development of a partial positive charge on this carbon, which is better stabilized by hyperconjugation or resonance, indicating an SN1-like transition state. magtech.com.cnacs.org

Proton Transfer: A final deprotonation step yields the neutral ring-opened product. nih.gov

Commonly used acid catalysts include protic acids like HClO₄ and H₂SO₄, as well as Lewis acids such as Yb(OTf)₃, Sc(OTf)₃, and TMSOTf. researchgate.netutexas.edu

In the absence of acid catalysis, ring-opening of the oxetane moiety requires the use of strong, potent nucleophiles. youtube.commagtech.com.cn The reaction proceeds via a direct SN2 displacement mechanism. researchgate.netlibretexts.org The incoming nucleophile attacks one of the electrophilic α-carbons, leading to the cleavage of a C-O bond.

Key features of the base-mediated mechanism include:

SN2 Pathway: The reaction is a classic bimolecular nucleophilic substitution.

Regioselectivity: The nucleophile preferentially attacks the less sterically hindered carbon atom of the oxetane ring. magtech.com.cn

Leaving Group: The leaving group is an alkoxide ion. Since alkoxides are relatively poor leaving groups, a powerful nucleophile is necessary to drive the reaction forward by "pushing" the ring open. libretexts.org

Unlike the highly strained and reactive oxiranes, oxetanes are notably more resistant to ring-opening by nucleophiles under neutral or basic conditions. utexas.edu Therefore, only very strong nucleophiles, such as organolithium reagents or powerful anions, are generally effective. youtube.com

Organometallic reagents are sufficiently nucleophilic to open the oxetane ring, a reaction driven by the relief of ring strain. askfilo.com

Grignard Reagents (RMgX): These reagents react with oxetanes, though often slowly, to yield primary alcohols after acidic workup. askfilo.comechemi.com The carbanionic portion of the Grignard reagent attacks an α-carbon of the oxetane in an SN2 fashion, forming a new carbon-carbon bond. youtube.comaskfilo.com The initial product is a magnesium alkoxide, which is then protonated during the workup step to give the final alcohol product. The efficiency of this reaction can sometimes be improved with the addition of copper catalysts. stackexchange.com

Complex Hydrides (e.g., LiAlH₄): Strong hydride donors like lithium aluminum hydride can also function as nucleophiles to open the oxetane ring. chemrxiv.org The hydride ion (H⁻) attacks a ring carbon, cleaving the C-O bond and ultimately forming an alcohol after workup.

Reagent TypeGeneral ProductMechanistic PathwayKey Feature
Grignard ReagentsPrimary AlcoholSN2C-C bond formation
Complex HydridesPrimary AlcoholSN2C-H bond formation
Summary of reactions with organometallic reagents. askfilo.comchemrxiv.org

Transformations Involving the Ethan-1-one Carbonyl Group

The ethan-1-one (acetyl) group attached to the oxetane ring provides a second site of reactivity. The carbonyl carbon is electrophilic, and the adjacent methyl protons are acidic, allowing for a wide range of classical carbonyl reactions. These transformations can typically be carried out under conditions that leave the oxetane ring intact, particularly if harsh acidic or strongly basic conditions are avoided. For example, the carbonyl group can be readily reduced to a secondary alcohol, forming 1-(Oxetan-3-yl)ethan-1-ol. nih.gov

The protons on the methyl group of the ethan-1-one moiety are α- to the carbonyl group and are therefore acidic. They can be removed by a suitable base to generate a nucleophilic enolate intermediate. This enolate is a key species that can react with a variety of electrophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the α-position.

To avoid complications such as undesired ring-opening of the sensitive oxetane, mild enolization methods are preferred. "Soft enolization" techniques, which utilize a combination of a Lewis acid (e.g., MgBr₂) and a hindered, non-nucleophilic base (e.g., diisopropylethylamine), can generate the enolate under conditions that are compatible with the oxetane ring. organic-chemistry.org The resulting enolate can then participate in reactions such as alkylations and acylations, providing a powerful tool for elaborating the structure of this compound. organic-chemistry.org

Nucleophilic Additions to the Carbonyl Center

The carbonyl group is a dominant feature of this compound, rendering the carbonyl carbon electrophilic and thus a prime target for nucleophilic attack. libretexts.org This fundamental reactivity is analogous to that of other ketones. The mechanism involves the addition of a nucleophile to the sp²-hybridized carbonyl carbon, which leads to the formation of a tetrahedral sp³-hybridized alkoxide intermediate. libretexts.orgyoutube.com Subsequent protonation of this intermediate yields an alcohol. libretexts.org

Due to the planar nature of the carbonyl group, nucleophilic attack can occur from either face of the molecule. youtube.com In the case of this compound, this reaction results in the formation of a new stereocenter, typically producing a racemic mixture of the corresponding tertiary alcohol, 1-(Oxetan-3-yl)ethan-1-ol. youtube.com The oxetane ring, while generally stable under these conditions, can influence the reaction through its steric bulk and electronic effects. The oxetane oxygen's lone pairs can also act as hydrogen bond acceptors, potentially stabilizing intermediates or transition states. acs.org

A variety of nucleophiles can be employed in this transformation, including organometallic reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi), as well as hydrides (e.g., from NaBH₄ or LiAlH₄). The specific product formed is dependent on the nucleophile used. For instance, the reaction of oxetan-3-one, a closely related compound, with organolithium reagents has been shown to produce the corresponding tertiary alcohols. mdpi.com

NucleophileReagents/ConditionsExpected Product
Hydride (H⁻)NaBH₄, MeOH or LiAlH₄, Et₂O then H₃O⁺1-(Oxetan-3-yl)ethan-1-ol
Methyl anion (CH₃⁻)CH₃MgBr, Et₂O then H₃O⁺2-(Oxetan-3-yl)propan-2-ol
Phenyl anion (Ph⁻)PhLi, THF then H₃O⁺1-Phenyl-1-(oxetan-3-yl)ethanol
Cyanide (CN⁻)HCN, KCN2-Hydroxy-2-(oxetan-3-yl)propanenitrile

Concurrent and Competing Reaction Pathways of Oxetane Derivatives

The presence of the strained four-membered ring in this compound introduces alternative reaction pathways that can compete with or supersede the typical reactivity of the carbonyl group. The significant ring strain, calculated at approximately 25.5 kcal/mol, provides a thermodynamic driving force for ring-opening reactions. beilstein-journals.org

Unexpected Isomerization Reactions (e.g., to Lactones)

Research on related oxetane derivatives has revealed a propensity for unexpected isomerization reactions, particularly in molecules containing a pendant nucleophile. nih.govacs.org A notable example is the spontaneous isomerization of various oxetane-carboxylic acids into thermodynamically more stable lactones (cyclic esters). nih.govacs.orgresearchgate.net This transformation can occur even during storage at room temperature or upon gentle heating, often without the need for an external catalyst. nih.govacs.org

The proposed mechanism for this isomerization involves an intramolecular acid-catalyzed ring-opening. researchgate.net The carboxylic acid protonates the oxetane oxygen, activating the ring toward nucleophilic attack by the carboxylate anion. This process results in the cleavage of a C-O bond in the oxetane ring and the formation of a new five- or six-membered lactone ring. nih.govresearchgate.net The stability of the starting oxetane-carboxylic acid is influenced by substituents; for example, electron-withdrawing groups like fluorine can reduce the nucleophilicity of the carboxylate, thereby stabilizing the oxetane. acs.org While this compound lacks a carboxylic acid group, this phenomenon highlights the inherent susceptibility of the oxetane ring to intramolecular nucleophilic attack, a pathway that could potentially be triggered under conditions that promote enolate formation from the ketone.

Starting Oxetane DerivativeConditionsIsomerized Product (Lactone)Reference
3-(Carboxymethyl)oxetane-3-carboxylic acidStorage at room temperature2,6-Dioxaspiro[3.3]heptan-7-one nih.gov
1-(Carboxymethyl)oxetane-3-carboxylic acidHeating at 50 °C in dioxane/waterCorresponding γ-lactone nih.govacs.org
Various substituted oxetane-3-carboxylic acidsHeating at 100 °C in dioxane/waterCorresponding lactones acs.org

Rearrangements and Ring Expansions

The high ring strain of oxetanes makes them susceptible to rearrangements and ring expansions, particularly under acidic conditions. acs.orgbeilstein-journals.org Activation of the oxetane ring, typically through protonation or coordination with a Lewis acid, facilitates the cleavage of a C-O bond. beilstein-journals.org This can generate a carbocationic intermediate that subsequently undergoes rearrangement to form a more stable structure.

One common rearrangement pathway for oxetane derivatives is ring expansion to the less strained five-membered tetrahydrofuran (THF) ring system. This transformation is driven by the release of ring strain. For example, complex skeletal rearrangements have been observed in fused alkylideneoxetanols under acid catalysis, leading to the formation of lactones. nih.gov Although specific studies on the rearrangement of this compound are not prevalent, the general principles of oxetane reactivity suggest that under strong acidic conditions, it could undergo ring-opening followed by rearrangement. This could potentially lead to the formation of substituted tetrahydrofuranones or other rearranged products.

Oxetane Substrate TypeCatalyst/ConditionsGeneral Product Type
Substituted OxetanesLewis or Brønsted AcidsRing-opened products (e.g., 1,3-diols/ethers)
Fused AlkylideneoxetanolsAcid-catalyzedRearranged fused tricyclic lactones
General 3-Substituted OxetanesStrongly acidic mediaPotential ring expansion to tetrahydrofuran derivatives

Amphoteric Reactivity of Substituted Oxetanes, Including this compound Analogues

Amphoteric molecules possess both nucleophilic and electrophilic centers, allowing for diverse reactivity. rsc.org Certain substituted oxetanes, such as 3-aminooxetanes, have been identified as stable and versatile 1,3-amphoteric molecules. rsc.orgresearchgate.net In these analogues, the amino group acts as the nucleophilic center, while the oxetane ring carbons serve as the electrophilic sites, particularly after activation of the ring oxygen. This dual reactivity enables their use in intermolecular annulation reactions to construct a variety of valuable heterocyclic systems. rsc.org

While this compound does not have an amino group, it exhibits its own form of amphoteric reactivity by virtue of its distinct functional groups. The molecule contains multiple sites that can act as either a nucleophile (Lewis base) or an electrophile.

Nucleophilic Sites: The oxygen atoms of both the carbonyl group and the oxetane ring possess lone pairs of electrons, allowing them to act as nucleophiles or Lewis bases, for instance, by accepting a proton or coordinating to a Lewis acid. beilstein-journals.org

Electrophilic Sites: The carbonyl carbon is inherently electrophilic and susceptible to attack by nucleophiles. libretexts.org Furthermore, upon protonation or coordination of a Lewis acid to the oxetane oxygen, the adjacent ring carbons (C2 and C4) become highly electrophilic and prone to ring-opening by a nucleophile. nih.gov

This duality allows this compound to participate in a wide range of reactions, where different facets of its chemical personality are expressed depending on the reaction conditions and the nature of the reaction partner.

Functional Group/SiteReactivity TypeExample Reaction
Carbonyl OxygenNucleophilic / Lewis BasicProtonation or coordination with a Lewis acid to activate the carbonyl group.
Oxetane OxygenNucleophilic / Lewis BasicProtonation or coordination with a Lewis acid to activate the ring for opening. beilstein-journals.org
Carbonyl CarbonElectrophilicAddition of Grignard reagents, organolithiums, or hydrides. libretexts.orgmdpi.com
Oxetane Ring Carbons (C2, C4)Electrophilic (upon activation)Ring-opening by nucleophiles under acidic conditions. nih.gov

Derivatization and Functionalization Strategies for 1 Oxetan 3 Yl Ethan 1 One

Functional Group Interconversions on the Ethan-1-one Moiety

The ethan-1-one (acetyl) group of 1-(Oxetan-3-yl)ethan-1-one is amenable to a variety of classical functional group interconversions. However, a critical consideration in all transformations is the potential sensitivity of the strained oxetane (B1205548) ring to harsh reaction conditions, particularly strong acids, bases, or oxidants. researchgate.netresearchgate.net Therefore, the selection of mild and selective reagents is paramount to preserve the integrity of the four-membered ring.

Common interconversions for the ketone functionality include reduction, conversion to amines, and carbon-carbon bond-forming reactions.

Reduction to Alcohols: The ketone can be reduced to the corresponding secondary alcohol, 1-(oxetan-3-yl)ethan-1-ol. This transformation introduces a new chiral center and a hydroxyl group that can serve as a handle for further functionalization. Mild reducing agents are preferred to avoid potential ring-opening of the oxetane.

Reductive Amination: The carbonyl group can be converted into an amine via reductive amination. This reaction typically involves the initial formation of an imine or enamine by reacting the ketone with a primary or secondary amine, followed by reduction. This pathway provides direct access to a wide range of substituted amino derivatives.

Wittig Reaction and Related Olefinations: The Wittig reaction can be employed to convert the carbonyl group into a carbon-carbon double bond, yielding 3-(prop-1-en-2-yl)oxetane. This olefination provides a scaffold for further modifications via alkene chemistry.

The table below summarizes potential functional group interconversions of the ethan-1-one moiety.

TransformationProductReagent ClassKey Considerations
Reduction1-(Oxetan-3-yl)ethan-1-olMild Hydride Reagents (e.g., NaBH₄)Avoids ring cleavage associated with stronger reagents like LiAlH₄ at high temperatures. utexas.edu
Reductive AminationN-substituted 1-(oxetan-3-yl)ethan-1-aminePrimary/Secondary Amine + Mild Reducing Agent (e.g., NaBH(OAc)₃)One-pot procedure under mildly acidic or neutral conditions is ideal.
Wittig Reaction3-(Prop-1-en-2-yl)oxetanePhosphorus Ylides (e.g., Ph₃P=CH₂)Generally mild conditions that are well-tolerated by the oxetane ring.
Grignard Reaction2-(Oxetan-3-yl)propan-2-olOrganomagnesium Halides (e.g., CH₃MgBr)Creates a tertiary alcohol; requires careful control of temperature and stoichiometry.

Substituent Effects on Oxetane Ring Stability and Reactivity

The stability and reactivity of the oxetane ring are significantly influenced by its substitution pattern. nih.gov The inherent strain energy of the four-membered ring (approximately 107 kJ/mol) makes it susceptible to ring-opening reactions. utexas.edu However, substituents can modulate this reactivity through steric and electronic effects.

Generally, 3,3-disubstituted oxetanes exhibit greater stability compared to other substitution patterns. nih.govresearchgate.net This increased stability is often attributed to steric hindrance, where the substituents block the trajectory of an external nucleophile's attack on the C–O σ* antibonding orbital. researchgate.net While this compound is a mono-substituted oxetane at the 3-position, the principles of substituent effects remain relevant.

The acetyl group at the C3 position influences the ring in several ways:

Ring Puckering: Substitution at the 3-position can increase the puckering of the oxetane ring to alleviate unfavorable eclipsing interactions between substituents. utexas.eduacs.org This conformational change can, in turn, affect the accessibility of the ring atoms to reagents.

Electronic Effects: The electron-withdrawing nature of the carbonyl group can influence the electron density within the oxetane ring, potentially affecting its Lewis basicity and susceptibility to electrophilic attack. utexas.edu

Reactivity: The presence of the C3 substituent can sterically hinder nucleophilic attack at the C2 and C4 positions of the ring. Ring-opening reactions, particularly under acidic conditions, are a known liability for some oxetanes. nih.gov The stability of a given substituted oxetane is context-dependent and not always predictable, though many are stable under common synthetic conditions. utexas.edunih.gov

Regioselective and Stereoselective Functionalization of the Oxetane Ring System

Direct functionalization of the oxetane ring in this compound presents a significant synthetic challenge due to the comparable reactivity of the C2 and C4 C-H bonds. Achieving high regioselectivity often requires the use of directing groups or specialized catalytic systems.

While specific examples for this compound are not extensively documented, strategies developed for the related oxetan-3-one provide valuable insights. For instance, the asymmetric synthesis of 2-substituted oxetan-3-ones has been achieved by metalating SAMP/RAMP hydrazones of oxetan-3-one, followed by reaction with electrophiles. researchgate.net This suggests that converting the acetyl group of this compound into a suitable directing group could enable regioselective functionalization at the C2 or C4 position.

Potential strategies for regioselective functionalization could involve:

Directed Metalation: Conversion of the ketone to a group capable of directing a metalating agent (e.g., a lithiating agent) to a specific C-H bond on the ring.

Ring-Opening and Re-closure: A regioselective nucleophilic ring-opening at C2 or C4, followed by functionalization and subsequent ring-closure, could provide access to substituted derivatives. The regioselectivity of nucleophilic ring-opening is often controlled by steric and electronic factors. magtech.com.cn Strong nucleophiles tend to attack the less sterically hindered carbon, while weaker nucleophiles under acidic conditions may attack the more substituted carbon due to electronic effects. magtech.com.cn

Stereoselective functionalization introduces an additional layer of complexity, requiring chiral catalysts or auxiliaries to control the three-dimensional arrangement of the new substituent. Enantioselective Lewis acid-catalyzed additions to form oxetanes have been reported, highlighting the potential for stereocontrol in oxetane synthesis and functionalization. illinois.edu

Synthesis of Spirocyclic Oxetane Derivatives Incorporating the this compound Fragment

Spirocyclic oxetanes are highly sought-after motifs in drug discovery due to their three-dimensional structure and ability to modulate physicochemical properties such as solubility. researchgate.netmagtech.com.cnnih.gov These compounds feature a central spiro-carbon atom shared by the oxetane ring and another ring system. This compound, or more commonly its precursor oxetan-3-one, serves as a valuable building block for constructing such architectures. researchgate.netmagtech.com.cn

Several synthetic strategies can be employed to generate spirocyclic oxetanes:

Multicomponent Reactions: Copper-catalyzed four-component reactions involving an amino alcohol, formaldehyde, an alkyne, and oxetan-3-one have been developed to synthesize spirooxazolidines. mdpi.com This approach demonstrates the utility of oxetan-3-one in building complex spirocyclic systems in a single step.

Paternò–Büchi Reaction: This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene can be used to form oxetanes. magtech.com.cnrsc.org While typically used to form the oxetane ring itself, variations could potentially be adapted for spirocycle formation involving a derivative of this compound.

Intramolecular Cyclization: Derivatives of this compound bearing a second reactive group can be designed to undergo intramolecular cyclization, leading to fused or spirocyclic systems. For example, a Knoevenagel condensation of oxetan-3-one with a malonate derivative, followed by reduction and intramolecular cyclization, can lead to spirocyclic structures.

The table below outlines selected synthetic approaches to spirocyclic oxetanes using oxetan-3-one as a key precursor.

Reaction TypeKey ReagentsSpirocycle FormedReference
Multicomponent Domino ReactionAmino alcohol, Formaldehyde, Alkyne, Cu catalystSpirooxazolidine-oxetane mdpi.com
Paternò–Büchi ReactionMaleic acid derivatives, Cyclic ketonesSpiro-oxetane-lactone rsc.org
Condensation-CyclizationDiethyl malonate, N-tosylbis(2-bromoethyl)amineSpiro-oxetane-piperidine mdpi.com

These methods underscore the versatility of the oxetane-3-carbonyl scaffold as a precursor for generating diverse and medicinally relevant spirocyclic systems.

Applications of 1 Oxetan 3 Yl Ethan 1 One in Advanced Organic Synthesis

Utilization as a Versatile Building Block in Complex Molecule Construction

The utility of 1-(Oxetan-3-yl)ethan-1-one as a building block stems from the distinct reactivity of its two primary functional components: the oxetane (B1205548) ring and the acetyl group. The oxetane ring, a four-membered cyclic ether, is characterized by significant ring strain (approximately 25.5 kcal/mol), making it susceptible to controlled ring-opening reactions. beilstein-journals.orgnih.gov This property allows for the introduction of a 1,3-diol synthon into larger molecules, a common motif in many complex chemical structures.

In medicinal chemistry, the oxetane moiety is often used as a bioisostere for gem-dimethyl or carbonyl groups. beilstein-journals.orgbeilstein-journals.org Its incorporation can lead to profound improvements in physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity. researchgate.net The parent compound, oxetan-3-one, is considered a principal building block for introducing the oxetane ring into potential drug candidates. researchgate.netnih.gov this compound extends this utility, offering an additional reactive handle—the ketone—for further molecular elaboration.

The ketone functional group can undergo a wide range of well-established chemical transformations. These include, but are not limited to, reduction to a secondary alcohol, Wittig olefination to form carbon-carbon double bonds, and conversion to amines via reductive amination. This dual functionality allows chemists to use the compound as a linchpin, building out complexity from both the ketone and, when desired, the oxetane ring.

Table 1: Synthetic Transformations of this compound
Functional GroupReaction TypePotential ProductApplication
KetoneReduction (e.g., with NaBH₄)1-(Oxetan-3-yl)ethan-1-olAccess to chiral alcohols
KetoneGrignard ReactionTertiary alcohol derivativesCarbon skeleton elaboration
KetoneReductive AminationN-substituted 1-(oxetan-3-yl)ethanaminesSynthesis of amine-containing scaffolds
Oxetane RingAcid-catalyzed Ring OpeningFunctionalized 1,3-diolsCreation of acyclic poly-functionalized chains

Role in the Total Synthesis of Natural Products and Analogues

The oxetane ring is a key structural feature in a number of biologically active natural products. eurjchem.comresearchgate.net Perhaps the most famous example is Paclitaxel (Taxol), a potent anti-cancer agent, which contains a fused oxetane D-ring essential for its biological activity. researchgate.net The efficient construction of this strained ring system is a significant challenge in the total synthesis of such molecules.

Compounds like this compound serve as valuable precursors for creating the substituted oxetane fragments required for these complex syntheses. eurjchem.comcihanuniversity.edu.iq While the direct synthesis may involve a more functionalized oxetane, the fundamental chemistry is often developed and optimized on simpler, readily accessible building blocks. The acetyl group on this compound can be elaborated into more complex side chains or used as an attachment point to connect the oxetane moiety to the main scaffold of the natural product. The synthesis of analogues of natural products for structure-activity relationship (SAR) studies also relies heavily on such versatile building blocks to rapidly generate a library of related compounds.

Table 2: Examples of Oxetane-Containing Natural Products
Natural ProductBiological ActivitySignificance of Oxetane Ring
Paclitaxel (Taxol)Anti-tumor researchgate.netEssential for binding to tubulin and bioactivity researchgate.net
(±)-Merrilactone ANeurotrophic activity eurjchem.comCore structural component eurjchem.com
Oxetanocin AAntiviral eurjchem.comForms the core of the nucleoside analogue eurjchem.com

Precursor in Polymer Chemistry (e.g., Polyoxetanes)

The strained nature of the oxetane ring makes it an ideal monomer for ring-opening polymerization (ROP), leading to the formation of polyethers known as polyoxetanes. radtech.org This polymerization can be initiated through either cationic or anionic mechanisms. radtech.orgrsc.org Substituted oxetanes, such as 3-ethyl-3-(hydroxymethyl)oxetane, are used to synthesize branched polyethers with specific functionalities. dntb.gov.ua

This compound can serve as a functional monomer in such polymerizations. The resulting polymer, poly(this compound), would feature a polyether backbone with a pendant acetyl group at every repeating unit. This high density of functional groups makes the resulting material highly attractive for further modification. The ketone groups can be used for cross-linking reactions to form robust networks, or they can serve as sites for grafting other molecules to tailor the polymer's properties for specific applications, such as in coatings, adhesives, or advanced materials.

Scaffold for the Development of Novel Organic Reactions

The unique combination of a strained ring and a reactive functional group makes this compound an excellent scaffold for the discovery and development of new synthetic methodologies. taylorfrancis.com The high ring strain energizes the molecule, enabling transformations that may not be feasible with unstrained ethers like tetrahydrofuran (B95107). beilstein-journals.orgnih.gov

Research in oxetane chemistry has led to the development of novel ring-opening addition reactions with a variety of reagents, including acyl chlorides, phenols, and thiols, using specific catalysts. radtech.org Furthermore, the synthesis of the oxetane ring itself is an active area of research, with new methods such as the gold-catalyzed one-step synthesis of oxetan-3-ones from propargylic alcohols being developed. nih.govorganic-chemistry.org this compound provides a readily available substrate to test the scope and limitations of these new reactions. Its dual functionality allows for the exploration of chemoselective reactions, where a reagent reacts with either the ketone or the oxetane ring, or for the development of tandem reactions where both functional groups participate in a single synthetic cascade.

Table of Compounds

Compound Name
This compound
3-Acetyloxetane
Oxetan-3-one
Paclitaxel (Taxol)
(±)-Merrilactone A
Oxetanocin A
Tetrahydrofuran
3-ethyl-3-(hydroxymethyl)oxetane

Impact of the Oxetane Moiety of 1 Oxetan 3 Yl Ethan 1 One in Medicinal Chemistry and Drug Discovery

Oxetane (B1205548) as a Bioisostere for Carbonyl and Gem-Dimethyl Groups

A cornerstone of the oxetane's utility in medicinal chemistry is its role as a bioisostere for commonly occurring functional groups, particularly carbonyl and gem-dimethyl groups. nih.govkara5.live Bioisosterism, the strategy of substituting one group with another that has similar physical or chemical properties to produce a compound with comparable biological activity, is a fundamental tool in drug design. The oxetane motif has proven to be an effective replacement that can offer distinct advantages over its traditional counterparts. acs.orgnih.gov

Pioneering studies demonstrated that replacing a gem-dimethyl group with an oxetane ring can block metabolically vulnerable C-H bonds without the associated increase in lipophilicity that the gem-dimethyl group confers. nih.govacs.org When substituting for a carbonyl group, the oxetane's oxygen atom can act as a hydrogen bond acceptor, mimicking the carbonyl oxygen. chigroup.site This substitution can enhance metabolic stability and introduce a three-dimensional character to the molecule, while maintaining key binding interactions. nih.govacs.org

Original Functional GroupBioisosteric ReplacementKey Physicochemical Changes with Oxetane
gem-Dimethyl3,3-Disubstituted OxetaneDecreased lipophilicity, increased aqueous solubility, improved metabolic stability. nih.govresearchgate.net
Carbonyl (Ketone)Spirocyclic OxetaneIncreased metabolic stability (substrate-dependent), increased three-dimensionality, comparable H-bonding ability. nih.govacs.orgacs.org

The introduction of an oxetane ring into a molecule can significantly influence its conformational preferences. nih.gov The inherent strain and near-planar geometry of the four-membered ring impart a degree of rigidity that can lock a portion of the molecule into a specific, biologically active conformation. acs.orgresearchgate.net This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially enhancing potency. researchgate.net

One of the most significant advantages of incorporating an oxetane motif is the potential to improve a drug candidate's metabolic profile. nih.govresearchgate.net Compounds containing oxetanes often exhibit enhanced stability against oxidative metabolism by cytochrome P450 (CYP) enzymes compared to their gem-dimethyl or carbonyl analogues. chigroup.siteacs.org This is because the oxetane can block sites that are prone to metabolic attack. acs.org

Interestingly, the oxetane ring itself can serve as a handle for metabolic clearance through a pathway independent of CYP enzymes. nih.gov Research has shown that oxetanes are substrates for human microsomal epoxide hydrolase (mEH), which catalyzes their hydrolysis to the corresponding 1,3-diols. nih.govresearchgate.net This provides an alternative clearance mechanism, which can be advantageous in reducing the risk of drug-drug interactions that often involve the CYP system. nih.gov The rate of this hydrolysis can be modulated by the substitution pattern on the oxetane ring, offering a way to engineer a desired pharmacokinetic profile. nih.govresearchgate.net

The collective benefits of the oxetane moiety have made it a popular building block in the design of modern drug-like molecules. nih.govdrugbank.com Its incorporation is a strategic choice to modulate multiple properties simultaneously. nih.gov The small, polar nature of the oxetane ring can increase aqueous solubility and reduce lipophilicity (LogD), which are critical parameters for achieving favorable absorption, distribution, metabolism, and excretion (ADME) properties. nih.govresearchgate.net

Furthermore, the strong inductive electron-withdrawing effect of the oxetane's oxygen atom can significantly lower the pKa of nearby basic functional groups, such as amines. nih.gov This modulation of basicity can be crucial for optimizing a compound's properties, including reducing off-target effects related to high basicity and improving cell permeability. nih.gov The ability to systematically fine-tune these key physicochemical properties makes the oxetane a versatile tool in lead optimization campaigns. drugbank.com

Applications in Drug Discovery Campaigns

The theoretical advantages of the oxetane ring have been successfully translated into practice, with numerous oxetane-containing compounds advancing through preclinical and clinical development for a wide range of diseases. nih.govdntb.gov.ua The motif is often introduced during the lead optimization phase to address specific liabilities of an initial lead compound, such as poor solubility, high metabolic clearance, or undesirable basicity. acs.org

Several drug candidates currently in clinical trials feature an oxetane ring, highlighting its acceptance and utility in the pharmaceutical industry. nih.govacs.org These case studies demonstrate the diverse contexts in which the oxetane motif can provide critical improvements.

Drug CandidateTherapeutic Target/AreaRole of the Oxetane MoietyReference
CrenolanibOncology (AML, GIST)Information not publicly detailed, but part of the core structure. nih.govacs.org
FenebrutinibMultiple SclerosisLowered the pKa of a piperazine (B1678402) ring from 7.8 to 6.3. nih.govacs.org
ZiresovirRespiratory Syncytial Virus (RSV)Part of late-stage optimization to improve pharmacokinetic properties. nih.govacs.org
PF-06821497Oncology (EZH2 Inhibitor)Replaced a dimethylisoxazole to improve metabolic stability and solubility. nih.govdntb.gov.uapharmablock.com

The oxetane ring holds a prominent place in the history of anticancer drug development, most notably as a key structural feature of Taxol (paclitaxel) and its derivatives. researchgate.netijaresm.com Taxol, a highly effective chemotherapeutic agent, contains a tetracyclic core that includes an oxetane D-ring. researchgate.netnih.gov

Development of Enzyme Inhibitors (e.g., Kinase Inhibitors)

The development of enzyme inhibitors, particularly kinase inhibitors, relies on achieving high potency and selectivity while maintaining favorable drug-like properties. The oxetane moiety, often introduced using precursors like oxetan-3-one, serves as a valuable functional group in this context. nih.govresearchgate.net It is considered a modern isostere, capable of replacing other common functionalities like carbonyl or gem-dimethyl groups to fine-tune molecular properties. nih.govresearchgate.net

The primary benefits of incorporating an oxetane ring in enzyme inhibitors include:

Modulation of Basicity (pKa): The oxetane ring exerts a strong inductive electron-withdrawing effect, which can significantly lower the pKa of nearby basic functional groups. nih.gov This is a crucial tactic in drug design to mitigate issues associated with high basicity, such as off-target effects or poor pharmacokinetic profiles.

Improvement of Physicochemical Properties: Oxetanes are polar and increase the three-dimensionality (sp³ character) of a molecule. nih.gov This can lead to improved aqueous solubility, a key factor for bioavailability, while simultaneously reducing lipophilicity. nih.govnih.gov

Metabolic Stability: Replacing metabolically vulnerable groups with an oxetane can enhance a compound's stability against enzymatic degradation. nih.govacs.org The stability of the oxetane itself is often dependent on its substitution pattern, with 3,3-disubstituted oxetanes showing high stability. nih.govacs.org

While direct examples of 1-(Oxetan-3-yl)ethan-1-one in clinical kinase inhibitors are not prevalent, the strategic use of the oxetane moiety is well-documented in approved drugs and clinical candidates.

CompoundTargetRole of the Oxetane MoietyReference
FenebrutinibBruton's tyrosine kinase (Btk)Lowered the pKa of an adjacent piperazine ring from 7.8 to 6.3, which was critical for overcoming hepatotoxicity issues observed in earlier analogues. nih.gov
ZiresovirRespiratory Syncytial Virus (RSV) fusion proteinReduced the basicity of a terminal amine to lower the volume of distribution (Vss), thereby avoiding tissue accumulation and minimizing toxicity risks. nih.gov

These examples highlight the successful application of oxetane rings to resolve specific challenges in drug development, a strategy applicable to the design of various enzyme inhibitors, including those in the kinase family. nih.govmdpi.com The pyrazole (B372694) hinge-binding moiety, for instance, is a privileged scaffold for kinase inhibitors, and modifications to such core structures with groups like oxetane can significantly alter selectivity and potency. mdpi.com

Oxetane-Containing Peptidomimetics for Enhanced Stability and Bioactivity

Peptide-based therapeutics offer high specificity and potency but are often limited by poor metabolic stability, primarily due to the enzymatic cleavage of amide bonds. nih.govacs.org Peptidomimetics are designed to mimic the structure and function of natural peptides while overcoming these limitations. nih.gov A key strategy in this area is the replacement of a labile amide bond with a more robust, non-hydrolyzable surrogate.

The 3-amino oxetane structure has emerged as an effective peptide bond isostere. nih.govacs.org By replacing an amide carbonyl with an oxetane, a non-hydrolyzable "oxetanyl-amine" linkage is formed. nih.govacs.org This modification offers several advantages:

Enhanced Enzymatic Stability: The primary degradation pathway for peptides, amide bond hydrolysis, is blocked at the site of modification, leading to a significantly longer half-life in biological systems. nih.govacs.org

Structural Mimicry: The oxetanyl-amine unit preserves the hydrogen bond donor and acceptor pattern of the original peptide bond, which is often crucial for maintaining the biological activity that depends on specific interactions with a target receptor or enzyme. nih.govacs.org

Chemical Robustness: Peptides containing these oxetanyl fragments have demonstrated stability across a range of acidic, basic, reductive, and oxidative conditions, highlighting their chemical resilience. nih.govacs.org

However, the structural impact of this modification must be carefully considered. Research on the incorporation of an oxetane into an alpha-helical peptide demonstrated that the modification can be disruptive to the secondary structure. rsc.org

Structural Impact of Oxetane Incorporation in α-HelicesObservationReference
HelicitySignificant loss of helical content, regardless of the modification's position in the sequence. rsc.org
Helical AxisIntroduction of a kink in the helical axis. rsc.org
Hydrogen BondingDisruption of the characteristic (i, i+4) hydrogen bonding pattern typical of α-helices. rsc.org

This detailed structural understanding is critical for the future design of chemically modified peptides, as the benefits of enhanced stability must be balanced with the need to preserve the bioactive conformation. rsc.org

Oxetane as a Scaffold for Protein Modification

Beyond small molecules and peptidomimetics, the oxetane motif can be directly incorporated into large biomolecules like proteins and antibodies to improve their therapeutic properties. nih.govnih.gov This novel approach allows for the post-translational modification of proteins to enhance their function and stability.

A key method involves the site-selective chemical modification of proteins using oxetane-containing reagents. nih.gov Researchers have developed a simple and effective process for grafting oxetanes onto proteins through the chemoselective alkylation of cysteine residues. nih.govnih.gov This process typically involves reacting a reagent such as 3-bromooxetane (B1285879) with a specific cysteine residue on the protein surface under mild, biocompatible conditions. nih.govresearchgate.net

The benefits of conjugating oxetane motifs to proteins include:

Improved Physicochemical Properties: Similar to its effects on small molecules, the oxetane moiety can increase the water solubility, enhance metabolic stability, and reduce the lipophilicity of the modified protein. nih.gov

Enhanced Stability and Activity: The selective installation of an oxetane graft has been shown to improve the stability and, in some cases, the activity of biologically relevant proteins and antibodies. researchgate.net

Maintained Intrinsic Activity: The modification can often be achieved without altering the protein's inherent biological activity, allowing for property enhancement without functional compromise. nih.govnih.gov

This strategy has been successfully demonstrated on a range of proteins, including apoptotic markers and therapeutic antibodies, showcasing its broad applicability. nih.govnih.gov The ability to conjugate oxetane motifs onto full-length proteins opens up new possibilities for creating next-generation protein therapeutics with superior pharmacokinetic and biological profiles. nih.govnih.gov

Advanced Analytical and Computational Methodologies for 1 Oxetan 3 Yl Ethan 1 One Research

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are fundamental in confirming the chemical structure of 1-(Oxetan-3-yl)ethan-1-one and understanding its electronic and vibrational properties.

Advanced NMR Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques is employed for unambiguous assignment of all proton and carbon signals.

¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of protons.

¹³C NMR: The carbon NMR spectrum reveals the number of distinct carbon environments.

2D NMR (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy) identifies proton-proton couplings within the molecule, establishing the connectivity of the proton network.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

TechniqueInformation ObtainedApplication to this compound
¹H NMRProton chemical shifts, spin-spin coupling, and integrationAssigns protons on the oxetane (B1205548) ring and the acetyl group.
¹³C NMRCarbon chemical shiftsIdentifies all unique carbon atoms, including the carbonyl carbon.
COSY¹H-¹H correlationsEstablishes the connectivity between protons on the oxetane ring.
HSQCDirect ¹H-¹³C correlationsLinks each proton to its directly attached carbon atom.
HMBCLong-range ¹H-¹³C correlationsConfirms the connection of the acetyl group to the oxetane ring.

High-Resolution Mass Spectrometry (HRMS): HRMS is utilized to determine the exact mass of the molecule, which in turn allows for the determination of its elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure. For this compound, fragmentation would likely involve cleavage adjacent to the carbonyl group (α-cleavage) and fragmentation of the oxetane ring.

IR Spectroscopy for Functional Group Analysis: Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds. In this compound, the most characteristic absorption would be the strong C=O stretching vibration of the ketone group, typically appearing in the range of 1700-1725 cm⁻¹. The C-O-C stretching of the oxetane ring would also be observable.

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)
Ketone (C=O)Stretch1700 - 1725
Oxetane (C-O-C)Stretch1000 - 1250
Alkyl (C-H)Stretch2850 - 3000

Quantum Chemical Studies and Computational Modeling

Computational chemistry offers powerful tools to investigate the properties and reactivity of molecules at a theoretical level, providing insights that can be difficult to obtain experimentally.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. It can be employed to calculate molecular geometries, energies, and other properties. In the context of this compound, DFT calculations can be used to:

Predict Reaction Mechanisms: By mapping the potential energy surface, DFT can identify transition states and intermediates for various reactions involving the molecule, providing a detailed understanding of the reaction pathways.

Analyze Reaction Intermediates: The geometries and energies of transient intermediates can be calculated, offering insights into their stability and reactivity.

Investigate Conformational Preferences: DFT can be used to determine the relative energies of different conformers of the molecule, predicting the most stable conformations in the gas phase or in solution (with the inclusion of solvent models).

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed picture of the conformational landscape of this compound in solution. This technique allows for the exploration of the different conformations accessible to the molecule at a given temperature and the time scales of transitions between them. This is particularly useful for understanding the flexibility of the oxetane ring and the rotational freedom of the acetyl group.

In medicinal chemistry, understanding how a molecule interacts with its biological target is crucial for drug design. When the experimental structure of the target protein is not available, homology modeling can be used to build a three-dimensional model of the protein based on the known structure of a homologous protein. This model can then be used in molecular docking studies to predict the binding mode of this compound or its derivatives to the active site of an enzyme, such as a kinase. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are important for binding affinity and selectivity, thereby guiding the design of more potent and specific inhibitors.

Challenges, Future Directions, and Emerging Research Avenues in 1 Oxetan 3 Yl Ethan 1 One Research

Overcoming Synthetic Challenges Associated with Oxetane (B1205548) Ring Formation and Functionalization

The synthesis of oxetanes, including 1-(Oxetan-3-yl)ethan-1-one, is inherently challenging due to the ring strain of the four-membered ether. mdpi.com Traditional methods for the formation of the oxetane ring often suffer from limitations such as low yields, harsh reaction conditions, and the need for specialized starting materials. chemrxiv.org

One of the primary challenges lies in the intramolecular cyclization to form the strained ether, a process that is kinetically less favorable compared to the formation of five- or six-membered rings. mdpi.com Furthermore, the oxetane ring itself can be sensitive to strongly acidic, basic, or oxidative conditions, which can complicate subsequent functionalization steps. researchgate.net For instance, classical homologation methods applied to the precursor, oxetan-3-one, have proven to be challenging due to the ring's sensitivity. researchgate.net

Recent advancements have focused on developing milder and more efficient synthetic routes. A notable example is the gold-catalyzed one-step synthesis of oxetan-3-ones from readily available propargylic alcohols. chemrxiv.orgbldpharm.com This method avoids the use of hazardous reagents like diazo ketones and proceeds under mild conditions, offering a more practical and scalable approach to the core oxetane structure. chemrxiv.orgbldpharm.com The development of such methodologies is crucial for overcoming the synthetic hurdles and increasing the accessibility of building blocks like this compound for broader research and development.

Table 1: Comparison of Synthetic Strategies for Oxetane Ring Formation

Synthetic StrategyAdvantagesDisadvantages
Intramolecular Williamson Ether Synthesis Well-established method.Often requires harsh basic conditions; can have low yields for strained rings.
Paternò–Büchi Reaction Photochemical [2+2] cycloaddition.Can have issues with regioselectivity and stereoselectivity; requires photochemical setup.
From 1,3-Diols Utilizes readily available starting materials.May require multiple steps for diol synthesis and activation.
Gold-Catalyzed Cyclization of Propargylic Alcohols Mild reaction conditions; one-pot synthesis of oxetan-3-ones; avoids hazardous reagents. chemrxiv.orgbldpharm.comMay require specific catalysts and optimization for different substrates.

Development of Novel Highly Stereoselective Methodologies for Oxetane Derivatives

The three-dimensional nature of the oxetane ring makes stereochemistry a critical aspect in the design of bioactive molecules and functional materials. Consequently, the development of highly stereoselective methods for the synthesis of substituted oxetanes is a significant area of ongoing research. While this compound itself is achiral, the synthesis of its derivatives or its use as a precursor for more complex chiral molecules necessitates stereocontrol.

Asymmetric synthesis of substituted oxetan-3-ones has been achieved through methods such as the metalation of SAMP/RAMP hydrazones of oxetan-3-one, followed by reaction with various electrophiles, yielding enantioselectivities up to 84% ee. researchgate.net Furthermore, enantiomerically enriched oxetan-3-ones can be prepared from chiral propargylic alcohols without significant racemization, demonstrating the potential for transferring chirality from the starting material to the product. nih.gov

Future research in this area will likely focus on the development of catalytic asymmetric methods that can provide access to a wider range of stereochemically defined oxetane derivatives with high enantiomeric and diastereomeric purity. Such advancements are essential for exploring the structure-activity relationships of oxetane-containing compounds in biological systems.

Exploration of Underexplored Reactivity Pathways and Unusual Transformations of Strain-Heightened Oxetanes

The inherent ring strain of oxetanes not only presents a synthetic challenge but also imparts unique reactivity that can be harnessed for novel chemical transformations. The oxetane ring is susceptible to ring-opening reactions under various conditions, which can be a desirable feature for accessing other molecular scaffolds. chemrxiv.org

While the stability of the oxetane core is a topic of interest, with studies showing its tolerance to a range of reaction conditions, its propensity for ring-opening can be strategically employed. chemrxiv.org The reactivity of the ketone in this compound can be utilized to introduce further functionality, and the interplay between the ketone and the strained ring could lead to interesting and underexplored chemical transformations. For example, reactions involving the enolate of this compound could be influenced by the presence of the adjacent strained ring.

Future research will likely delve deeper into the unique reactivity of functionalized oxetanes like this compound, exploring novel ring-opening, ring-expansion, and rearrangement reactions to generate diverse and complex molecular architectures that would be difficult to access through other means.

Advanced Applications in Chemical Biology and Material Science

The unique physicochemical properties of the oxetane motif, such as its ability to act as a hydrogen bond acceptor and its compact, three-dimensional structure, make it an attractive component for applications in chemical biology and material science. enamine.net While specific applications of this compound in these fields are not yet widely reported, the properties of the oxetane ring suggest significant potential.

In chemical biology, oxetane-containing molecules can be used as probes to study biological processes. The oxetane unit can serve as a metabolically stable replacement for other functional groups, such as gem-dimethyl or carbonyl groups, which can be beneficial in the design of probes with improved pharmacokinetic properties. enamine.net

In material science, the incorporation of strained rings like oxetanes into polymers can influence their physical properties. For example, the ring-opening polymerization of oxetanes can lead to polyethers with specific and potentially desirable characteristics. The presence of the ketone functionality in this compound offers a handle for further modification and cross-linking, which could be exploited in the development of novel materials.

Design of Next-Generation Oxetane-Based Therapeutics with Optimized Profiles

The application of oxetanes in drug discovery is a rapidly growing field. The oxetane ring is considered a "modern medicinal chemistry toolbox" element due to its ability to favorably modulate the properties of drug candidates. chemrxiv.orgrsc.org The incorporation of an oxetane can lead to improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing the conformation of the molecule. enamine.net

The this compound moiety can be envisioned as a valuable building block in the design of next-generation therapeutics. The oxetane ring can act as a non-classical hydrogen bond acceptor and can introduce a desirable degree of three-dimensionality into a molecule, which can enhance binding to biological targets. enamine.net The ketone group provides a versatile point for further chemical modification, allowing for the rapid generation of analogues for structure-activity relationship (SAR) studies.

Future directions in this area will involve the systematic exploration of this compound and its derivatives in medicinal chemistry programs. The goal will be to leverage the unique properties of the oxetane ring to design novel therapeutic agents with optimized efficacy, safety, and pharmacokinetic profiles.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(Oxetan-3-yl)ethan-1-one, and how do reaction conditions influence yield and purity?

  • Methodology : The synthesis often involves Friedel-Crafts acylation or nucleophilic substitution to introduce the oxetane ring. For example, oxetane-containing precursors (e.g., oxetan-3-ylmethanol) can react with acetylating agents like acetyl chloride under Lewis acid catalysis (e.g., AlCl₃). Solvent choice (e.g., dichloromethane) and temperature control (0–25°C) are critical to avoid ring-opening side reactions .
  • Key Considerations : Monitor reaction progress via TLC or GC-MS. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures removal of unreacted starting materials and byproducts.

Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?

  • Methodology :

  • NMR : ¹H and ¹³C NMR identify the oxetane ring protons (δ ~4.5–5.0 ppm) and ketone carbonyl (δ ~205–210 ppm). 2D NMR (HSQC, HMBC) confirms connectivity .
  • IR : Strong carbonyl stretch (~1700 cm⁻¹) and oxetane C-O-C asymmetric stretching (~950 cm⁻¹) .
  • Mass Spectrometry : EI-MS provides molecular ion ([M⁺]) and fragmentation patterns (e.g., loss of CO from the ketone group) .

Q. What are the solubility and stability profiles of this compound under various storage conditions?

  • Methodology :

  • Solubility : Test in polar (water, methanol) and nonpolar solvents (hexane) using gravimetric analysis. The compound is typically more soluble in polar aprotic solvents (e.g., DMSO) due to the ketone and ether groups.
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Oxetane rings are prone to acid-catalyzed ring-opening; thus, neutral pH storage is recommended .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of the oxetane ring in this compound during functionalization?

  • Methodology :

  • Use Gaussian or ORCA software for DFT calculations to evaluate ring strain (≈26 kcal/mol for oxetane) and electron density distribution.
  • Simulate nucleophilic attack (e.g., by Grignard reagents) on the ketone group, assessing steric hindrance from the oxetane ring. Compare with experimental kinetic data .
    • Applications : Predict regioselectivity in cross-coupling reactions or photochemical rearrangements.

Q. What strategies mitigate racemization in chiral derivatives of this compound during asymmetric synthesis?

  • Methodology :

  • Use chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysts (e.g., BINOL-derived Lewis acids) to control stereochemistry.
  • Monitor enantiomeric excess via chiral HPLC or polarimetry. Low-temperature conditions (−78°C) reduce epimerization .

Q. How does X-ray crystallography with SHELXL refine the crystal structure of this compound, and what challenges arise from its lattice packing?

  • Methodology :

  • Collect single-crystal data (Mo-Kα radiation, λ = 0.71073 Å). Use SHELXL for refinement, applying constraints for the oxetane ring’s bond lengths (C-O ≈1.43 Å) and angles.
  • Challenges: Disorder in the oxetane ring or solvent molecules requires iterative refinement and SQUEEZE modeling .

Q. What mechanistic insights explain the compound’s biological activity in cancer cell lines, and how is this validated experimentally?

  • Methodology :

  • In vitro assays : Test antiproliferative activity (MTT assay) against prostate cancer cells (e.g., 22Rv1). IC₅₀ values correlate with structural analogs (e.g., 1-(indolizin-3-yl)ethan-1-one, IC₅₀ = 0.8 µM) .
  • Target engagement : Use CETSA (Cellular Thermal Shift Assay) to confirm binding to CBP bromodomains.

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1-(Oxetan-3-yl)ethan-1-one

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